N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a 3,5-dimethoxyphenyl group and a pivalamide group, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 3,5-dimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a 3,5-dimethoxyphenyl derivative, often through a nucleophilic substitution reaction.
Attachment of the pivalamide group: The final step involves the reaction of the intermediate with pivaloyl chloride in the presence of a base to form the desired compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can be compared with other similar compounds, such as:
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: This compound also contains a 3,5-dimethoxyphenyl group but has a different core structure and functional groups.
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar structural features but different biological activities.
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)13(19)16-14-18-17-12(22-14)9-6-10(20-4)8-11(7-9)21-5/h6-8H,1-5H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDTZCRZRAUFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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